

# 12-Methoxycarnosic Acid CAS number and molecular formula

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## Compound of Interest

Compound Name: 12-Methoxycarnosic Acid

Cat. No.: B1631458

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## 12-Methoxycarnosic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**12-Methoxycarnosic acid** is a naturally occurring phenolic diterpene found in several plant species, most notably in rosemary (*Rosmarinus officinalis*) and sage (*Salvia officinalis*). As a derivative of carnosic acid, it is of significant interest to the scientific community for its potential biological activities. This technical guide provides a concise overview of the fundamental chemical properties of **12-methoxycarnosic acid**, along with available data on its biological activity and the experimental methodologies used for its study.

### Chemical and Physical Properties

The fundamental chemical identifiers and properties of **12-methoxycarnosic acid** are summarized in the table below.

Property	Value	Source
CAS Number	62201-71-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>21</sub> H <sub>30</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	346.46 g/mol	
Synonyms	Carnosic acid 12-methyl ether	

## Biological Activity and Quantitative Data

While extensive quantitative data on the biological activities of **12-methoxycarnosic acid** are limited in publicly available literature, a computational study has explored its potential as a 5-alpha reductase inhibitor, an enzyme implicated in conditions such as androgenetic alopecia. The study utilized molecular docking to predict the binding affinity of **12-methoxycarnosic acid** to the 5-alpha reductase enzyme, comparing it to the known inhibitor finasteride.

Compound	Binding Affinity (kcal/mol) - Pose 1	Binding Affinity (kcal/mol) - Pose 2
12-Methoxycarnosic Acid	-8.0	-7.8
Finasteride (Reference)	-12.0	-11.5

Data from a computational molecular docking study. Lower binding affinity scores indicate potentially stronger inhibition.

It is important to note that these are computational predictions and require experimental validation.

## Experimental Protocols

### Isolation and Quantification of 12-Methoxycarnosic Acid from Plant Material

A common method for the isolation and quantification of **12-methoxycarnosic acid** involves extraction from dried plant material followed by chromatographic analysis.

### 1. Extraction:

- **Sample Preparation:** Dried and ground leaves of *Rosmarinus officinalis* or *Salvia officinalis* are used as the starting material.
- **Solvent Extraction:** The ground plant material is extracted with a suitable organic solvent, such as methanol or ethanol, often using techniques like Soxhlet extraction or maceration.
- **Supercritical Fluid Extraction (SFE):** An alternative "green" technique utilizes supercritical CO<sub>2</sub> to extract the compound.

### 2. Chromatographic Separation and Quantification:

- **High-Performance Liquid Chromatography (HPLC):** The crude extract is subjected to HPLC, typically on a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape) is commonly employed.
- **Detection:** A Diode Array Detector (DAD) is used to monitor the elution profile at a specific wavelength (e.g., 284 nm).
- **Quantification:** The concentration of **12-methoxycarnosic acid** in the extract is determined by comparing the peak area to that of a certified reference standard.

## In Vitro 5 $\alpha$ -Reductase Inhibition Assay (General Protocol)

The following is a generalized protocol for assessing the inhibitory activity of compounds against 5 $\alpha$ -reductase, based on methods used for other natural products.

### 1. Enzyme Preparation:

- A crude enzyme preparation of 5 $\alpha$ -reductase can be obtained from the prostate tissue of male Sprague-Dawley rats. The tissue is homogenized in a buffer solution and centrifuged to isolate the microsomal fraction containing the enzyme.

### 2. Incubation:

- The reaction mixture typically contains the enzyme preparation, a buffer solution (e.g., phosphate buffer, pH 6.5), NADPH as a cofactor, and the substrate, testosterone.
- The test compound (**12-methoxycarnosic acid**) dissolved in a suitable solvent (e.g., ethanol) is added to the reaction mixture at various concentrations. A known inhibitor, such as finasteride, is used as a positive control.
- The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

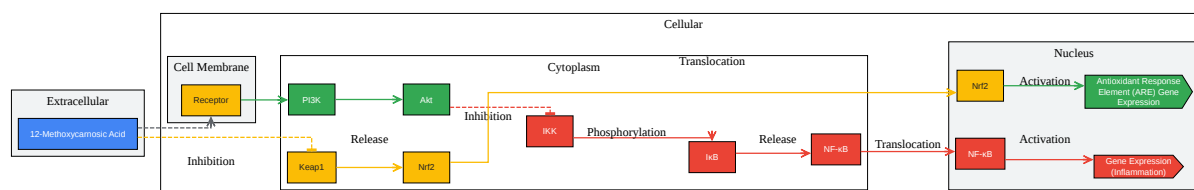
### 3. Extraction and Analysis:

- The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate or dichloromethane) to extract the steroids.
- The amount of remaining testosterone or the formed dihydrotestosterone (DHT) is quantified using HPLC. The percentage of inhibition is calculated by comparing the results from the test compound to the control (without inhibitor).
- The IC<sub>50</sub> value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) can then be determined.

## Signaling Pathways and Logical Relationships

Direct experimental evidence detailing the specific signaling pathways modulated by **12-methoxycarnosic acid** is currently scarce in the scientific literature. However, due to its close structural similarity to carnosic acid, it is hypothesized to interact with similar cellular signaling cascades. Carnosic acid has been shown to exert its biological effects, including anti-inflammatory, antioxidant, and neuroprotective activities, through the modulation of key signaling pathways such as the PI3K/Akt/Nrf2 and NF-κB pathways.

Below is a hypothesized signaling pathway for **12-methoxycarnosic acid** based on the known mechanisms of carnosic acid. It is crucial to emphasize that this is a theoretical model and requires experimental verification.



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Caption: Hypothesized signaling pathway for **12-Methoxycarnosic Acid**.

The diagram illustrates a potential mechanism where **12-methoxycarnosic acid** could inhibit inflammatory responses by suppressing the NF-κB pathway and promote antioxidant defenses by activating the Nrf2 pathway, similar to the actions of carnosic acid.

## Conclusion

**12-Methoxycarnosic acid** is a naturally occurring diterpene with potential therapeutic applications, particularly in areas related to inflammation and androgen-mediated conditions. While current research, especially quantitative experimental data and detailed mechanistic studies, is still emerging, the available information provides a solid foundation for further investigation. The structural similarity to the well-studied carnosic acid suggests a promising avenue for future research into its biological activities and mechanisms of action. This guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this intriguing natural compound.

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## References

- 1. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role for the PI3K/Akt/Nrf2 signaling pathway in the protective effects of carnosic acid against methylglyoxal-induced neurotoxicity in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnosic Acid Induces Apoptosis and Inhibits Akt/mTOR Signaling in Human Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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